molecular formula C10H11NO2 B1212476 3,5-Diacetylaniline CAS No. 87533-49-1

3,5-Diacetylaniline

Cat. No. B1212476
CAS RN: 87533-49-1
M. Wt: 177.2 g/mol
InChI Key: XUVYQFMQZZYSLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-Diacetylaniline, such as 3,5-dimethylaniline, involves improved reaction steps including acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction, leading to an efficient synthesis process with a high yield and purity (Chen Hong-bo, 2010).

Molecular Structure Analysis

The molecular structure of 3,5-Diacetylaniline and its derivatives is crucial for understanding their reactivity and properties. Structural analyses often involve X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. These techniques provide insights into the conformational preferences of the compound and its potential interactions in complex chemical environments.

Chemical Reactions and Properties

3,5-Diacetylaniline undergoes various chemical reactions, including selective acetylation, which demonstrates its reactivity towards different functional groups. The compound's ability to participate in selective reactions makes it a versatile reagent in organic synthesis. For instance, selective acetylation of less hindered amino groups has been described, showcasing the compound's utility in synthetic chemistry (Y. Murakami et al., 1997).

Scientific Research Applications

  • Neurodevelopmental Toxicity Studies

    • Application: 3,5-DMA is used in studies investigating its effects on neural oxidative stress and neurodevelopmental toxicity .
    • Method: In vitro cell cultures of primary cortical neurons are used to observe whether 3,5-DMA and its metabolites cause neuronal cytotoxicity and affect neurite structural development .
    • Results: With increasing concentrations of 3,5-DMA, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells and dendritic arborization decreased . In vivo studies in pregnant rats suggested that exposure to 3,5-DMA led to fetal cerebral cortex thinning .
  • Precursor to Dyes

    • Application: Similar to N,N-Dimethylaniline (DMA), 3,5-DMA could potentially be used as a precursor to commercially important triarylmethane dyes .
    • Method: The exact method would depend on the specific dye being synthesized, but it would likely involve reactions with other organic compounds under controlled conditions .
    • Results: The result would be the production of a specific dye, such as malachite green or crystal violet .
  • Manufacture of Dyes

    • Application: 3,5-DMA is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
    • Method: The exact method would depend on the specific dye being synthesized, but it would likely involve reactions with other organic compounds under controlled conditions .
    • Results: The result would be the production of a specific dye, such as malachite green or crystal violet .
  • Curing of Polyester and Vinyl Ester Resins

    • Application: 3,5-DMA serves as a promoter in the curing of polyester and vinyl ester resins .
    • Method: The exact method would depend on the specific resin being cured, but it would likely involve the addition of 3,5-DMA to the resin mixture before the curing process .
    • Results: The result would be a cured resin with improved properties, such as increased hardness or reduced curing time .

Safety And Hazards

  • Hazard Classifications : 3,5-Diacetylaniline is classified as:
    • Combustible and Acutely Toxic (Storage Class Code 6.1A) .

properties

IUPAC Name

1-(3-acetyl-5-aminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVYQFMQZZYSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007615
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diacetylaniline

CAS RN

87533-49-1, 87933-49-1
Record name Ethanone, 1,1'-(5-amino-1,3-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cni H1894
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tin (II) chloride dihydrate (32.87 grams) in concentrated hydrochloric acid (93 mL) at 50° C. was added 3,5-diacetylnitrobenzene (7.54 grams). The heat was removed immediately and an exotherm occurred. The mixture was stirred for 5 minutes, cooled with an ice bath, and neutralized with saturated potassium carbonate solution. The aqueous phase was extracted with several portions of ethyl acetate, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3.01 grams of the title compound. 1H NMR δ 7.77 (s, 1), 7.48 (s, 2), 5.16 (br s, 2), 2.55 (s, 6).
Quantity
32.87 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
7
Citations
BJ Berger, A Paciorkowski, M Suskin… - Journal of Infectious …, 1996 - academic.oup.com
Because of the spread of drug-resistant Plasmodium species, there is an urgent need for novel effective antimalarial agents. A series of arylene bis(methylketone) compounds were …
Number of citations: 7 academic.oup.com
M Bianchi, P Ulrich, O Bloom, M Meistrell… - Molecular …, 1995 - Springer
Background Nitric oxide (NO), a small effector molecule produced enzymatically from L-arginine by nitric oxide synthase (NOS), is a mediator not only of important homeostatic …
Number of citations: 158 link.springer.com
M Schröder, A Kolodzik, B Windshügel… - Archiv der …, 2016 - Wiley Online Library
The inhibition of cellular factors that are involved in viral replication may be an important alternative to the commonly used strategy of targeting viral enzymes. The guanylhydrazone CNI‐…
Number of citations: 11 onlinelibrary.wiley.com
L Dubrovsky, P Ulrich, GJ Nuovo… - Molecular …, 1995 - molmed.biomedcentral.com
Human immunodeficiency virus type 1 (HIV-1) is a lentivirus and shares with other members of this retroviral subfamily the ability to replicate in nondividing cells, in particular, cells of …
Number of citations: 48 molmed.biomedcentral.com
P Ziegler, T Chahoud, T Wilhelm, N Pällman… - Investigational new …, 2012 - Springer
Effective inhibition of BCR-ABL tyrosine kinase activity with Imatinib represents a breakthrough in the treatment of patients with chronic myeloid leukemia (CML). However, more than 30 …
Number of citations: 15 link.springer.com
BJ Berger, M Suskin, WW Dai, A Cerami… - … of Chromatography B …, 1997 - Elsevier
A method utilising solid-phase extraction followed by high-performance liquid chromatography has been developed to quantify novel arylene bis(methylketone) chemotherapeutics …
Number of citations: 2 www.sciencedirect.com
A Kolodzik - 2014 - ediss.sub.uni-hamburg.de
This dissertation describes my research in the group for Computational Molecular Design of the Center for Bioinformatics at the University of Hamburg from February 15th, 2008 until …
Number of citations: 1 ediss.sub.uni-hamburg.de

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